L-Theanine-d5
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Description
L-Theanine-d5, also known as this compound, is a useful research compound. Its molecular formula is C7H9D5N2O3 and its molecular weight is 179.2284689. The purity is usually 95%.
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Mechanism of Action
Target of Action
L-Theanine-d5, a deuterium-labeled form of L-Theanine, primarily targets glutamate receptors in the brain . Glutamate is a major excitatory neurotransmitter, and its receptors play a crucial role in neural communication, memory formation, learning, and regulation .
Mode of Action
This compound, similar to its parent compound L-Theanine, is an analog of glutamate . It can block the binding of glutamate to its receptors , thereby inhibiting the excitatory effects of glutamate . This leads to neuroprotection and relaxation . Furthermore, this compound can raise the levels of inhibitory neurotransmitters and work immediately to block the production of excitatory neurotransmitters .
Biochemical Pathways
This compound affects several biochemical pathways. It resembles glutamate in its chemical makeup, allowing it to compete with glutamate for postsynaptic receptors and inhibiting its binding . Additionally, this compound affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase, which in turn prevents neurons from taking up extracellular Gln . This mechanism contributes to this compound’s neuroprotective properties in stressed cells .
Pharmacokinetics
This compound is carried into the intestinal brush-border membrane via a Na(+)-dependent cotransport in the small intestine . After absorption, free this compound in the circulation can pass through the blood-brain barrier . .
Result of Action
The action of this compound leads to several molecular and cellular effects. It promotes mental and physical relaxation while also enhancing cognitive function and mood . It has neuroprotective effects, such as preventing cell death that could contribute to cognitive losses seen in dementia and stroke patients . It also has the potential to alleviate nonalcoholic hepatic steatosis by regulating hepatocyte lipid metabolic pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can impact its effectiveness. A study showed that L-Theanine can regulate neurotransmitter content under a high-protein diet . .
Biochemical Analysis
Biochemical Properties
L-Theanine-d5 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with glutamate receptors in the brain, where it blocks the binding of L-glutamic acid. This interaction helps to regulate neurotransmitter levels and provides neuroprotection by preventing excitotoxicity . Additionally, this compound affects the glutamine transporter and inhibits the conversion of glutamine to glutamate, further contributing to its neuroprotective effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to enhance cognitive function and mood by increasing alpha wave activity in the brain, which is associated with a state of relaxed alertness . This compound also affects cell signaling pathways by modulating the levels of inhibitory neurotransmitters and blocking excitatory neurotransmitter production. This modulation helps to maintain a balance between activation and inhibition, which is crucial for mood, memory, attention, and relaxation . Furthermore, this compound has been found to improve liver and brain structure and function under high-protein diets, indicating its protective effects on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing excitotoxicity . It also binds to the glutamate transporter, limiting the uptake of glutamate and reducing its availability in the synaptic cleft . Additionally, this compound suppresses the conversion of glutamine to glutamate by inhibiting the enzyme glutaminase, further reducing glutamate levels . These interactions contribute to the neuroprotective and relaxing effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and does not degrade easily, maintaining its efficacy in both in vitro and in vivo studies . Long-term exposure to this compound has been shown to have sustained positive effects on cellular function, including improved neurotransmitter levels, enhanced cognitive function, and protection against oxidative stress . These findings suggest that this compound can provide long-lasting benefits in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to enhance cognitive function, improve mood, and provide neuroprotection without any adverse effects . At higher doses, some studies have reported threshold effects, where the benefits plateau and no further improvements are observed . Additionally, extremely high doses of this compound may lead to toxic effects, such as liver damage and altered neurotransmitter levels . Therefore, it is important to determine the optimal dosage for achieving the desired effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to neurotransmitter regulation. It interacts with enzymes such as glutaminase and glutamate decarboxylase, which are involved in the synthesis and degradation of glutamate and gamma-aminobutyric acid (GABA) . By modulating these enzymes, this compound helps to maintain a balance between excitatory and inhibitory neurotransmitters, contributing to its neuroprotective effects . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in the liver and brain, further supporting its role in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine via a sodium-dependent cotransport system and then enters the bloodstream . Once in the circulation, this compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound also interacts with transporters and binding proteins that facilitate its distribution within different tissues, ensuring its availability for cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors involved in neurotransmitter regulation . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes . The precise localization of this compound within cells is essential for its neuroprotective and antioxidative effects.
Properties
IUPAC Name |
(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-SMBMUFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.